L-Iduronic acid

Catalog No.
S619050
CAS No.
2073-35-0
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Iduronic acid

CAS Number

2073-35-0

Product Name

L-Iduronic acid

IUPAC Name

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-HNFCZKTMSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Synonyms

L-IDURONIC ACID;(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;(2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid;L-Iduronic acid min. 98%

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O

L-Iduronic acid (L-IdoA) is a monosaccharide, a simple sugar, that plays a critical role in glycosaminoglycans (GAGs), which are complex carbohydrates found in the extracellular matrix and on cell surfaces []. These specialized sugars contribute to various biological processes, including cell signaling, adhesion, and migration. Research on L-IdoA primarily focuses on its functions within GAGs, particularly heparan sulfate (HS) and dermatan sulfate (DS).

L-Iduronic Acid and Heparan Sulfate

HS is a highly diverse GAG with various sulfation patterns and modifications that influence its interactions with various biomolecules []. L-IdoA, alongside N-acetylglucosamine (GlcNAc), forms the backbone of HS. The unique property of L-IdoA is its ability to exist in two different conformations, 1C4 and 2C4, depending on its sulfation pattern [].

  • Sulfation patterns: Studies suggest that specific sulfation patterns on L-IdoA residues influence the conformation and, consequently, the binding affinity of HS with various growth factors, enzymes, and other signaling molecules. This research holds promise for developing novel therapeutics by mimicking specific HS structures with tailored L-IdoA modifications.

L-Iduronic Acid and Dermatan Sulfate

DS shares structural similarities with HS, but it contains mainly L-iduronic acid and N-acetylgalactosamine (GalNAc) units []. Research on L-IdoA in DS focuses on understanding its role in various physiological and pathological processes.

  • Connective tissue function: Studies suggest that L-IdoA in DS plays a crucial role in maintaining the structure and function of connective tissues, such as cartilage and skin. Mutations affecting enzymes involved in L-IdoA metabolism in DS have been linked to specific connective tissue disorders, highlighting its importance in maintaining tissue integrity.

Future Directions

Research on L-IdoA continues to evolve, aiming to:

  • Unravel the specific roles of L-IdoA conformation and sulfation patterns in various biological processes.
  • Develop synthetic L-IdoA-based mimics for therapeutic applications.
  • Understand the contribution of L-IdoA to the pathology of various diseases.

L-Iduronic acid is a significant uronic acid component found primarily in glycosaminoglycans, particularly dermatan sulfate and heparin. It is also noted in heparan sulfate, albeit in smaller quantities compared to its epimer, D-glucuronic acid. Structurally, L-iduronic acid is classified as a pyranose sugar and exhibits unique conformational properties, existing in multiple low-energy forms including chair and skew-boat conformations. This compound can be modified by the addition of sulfate groups, such as the formation of 2-O-sulfo-L-iduronic acid, which enhances its biological functions .

That are crucial for its biological roles. One notable reaction involves the sulfation of the hydroxyl group at the C-2 position, leading to the formation of 2-O-sulfo-L-iduronic acid. This modification significantly alters its biochemical interactions and enhances its activity within glycosaminoglycan structures. Additionally, L-iduronic acid can undergo stereochemical transformations, such as those observed in the synthesis of heparin-related disaccharides through stereocontrolled cyanohydrin reactions .

L-Iduronic acid plays a vital role in numerous biological processes. It is involved in cell migration, proliferation, differentiation, and wound healing. Its presence in dermatan sulfate contributes to anti-coagulant properties and acts as an anti-thrombotic and anti-inflammatory agent. Research has shown that L-iduronic acid-containing glycosaminoglycans can inhibit viral infections, such as respiratory syncytial virus, highlighting its importance in immunological responses .

Several methods exist for synthesizing L-iduronic acid. Notable approaches include:

  • Stereocontrolled Cyanohydrin Reaction: This method allows for the scalable synthesis of L-iduronic acid derivatives and is particularly useful for producing heparin-related disaccharides .
  • Chemical Modification of D-Glucuronic Acid: By altering D-glucuronic acid through specific

L-Iduronic acid has diverse applications across various fields:

  • Pharmaceuticals: It is used in developing anticoagulant drugs due to its role in inhibiting blood clot formation.
  • Biotechnology: The compound serves as a key component in tissue engineering and regenerative medicine.
  • Cosmetics: Its properties are leveraged in skin care products for wound healing and anti-inflammatory effects.

Studies have demonstrated that L-iduronic acid interacts with various biological molecules, influencing cellular behavior and signaling pathways. For instance, it has been shown to bind with growth factors and cytokines, modulating their activity and enhancing cellular responses during inflammation and tissue repair processes . Additionally, research indicates that L-iduronic acid-containing glycosaminoglycans can interact with viral particles, preventing their entry into host cells.

L-Iduronic acid shares structural similarities with several other uronic acids and sugars. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
D-Glucuronic AcidEpimer at C-5More prevalent in heparan sulfate than L-iduronic acid
D-Mannuronic AcidSimilar backboneFound primarily in alginates; different biological roles
L-GuluronateSimilar backbonePresent in alginates; differs significantly in functional properties
D-XyloseDifferent backboneA pentose sugar; involved in different metabolic pathways

L-Iduronic acid's unique configuration and ability to form various conformations distinguish it from these compounds, particularly regarding its biological activities and roles within glycosaminoglycan structures .

L-Iduronic acid is not directly incorporated into glycosaminoglycans during their synthesis but is instead formed through the epimerization of D-glucuronic acid (GlcA) at the C5 position, a reaction that occurs at the polymer level rather than the monosaccharide level. This unique biosynthetic step is catalyzed by specialized C5-epimerases that convert GlcA to IdoA after the polysaccharide backbone has already been assembled. The epimerization process is tightly coordinated with various sulfation reactions, highlighting the complex interplay between different enzymatic modifications during GAG biosynthesis.

Two main families of C5-epimerases are responsible for IdoA formation in different GAGs: the dermatan sulfate epimerases (DS-epi1 and DS-epi2) for dermatan sulfate biosynthesis, and glucuronic acid epimerase (GLCE) for heparan sulfate and heparin. These enzymes share similar catalytic mechanisms but display differences in substrate specificity, tissue distribution, and regulation, reflecting their specialized roles in GAG biosynthesis.

The formation of IdoA significantly impacts the structural and functional properties of GAGs. Unlike GlcA, which predominantly adopts a stable ^4^C₁ chair conformation, IdoA can exist in multiple conformational states, primarily the ^1^C₄ chair and ^2^S₀ skew-boat forms. This conformational flexibility allows GAGs containing IdoA to adapt their shape to interact with a diverse range of proteins, making IdoA-containing regions particularly important for protein binding.

Epimerization Mechanisms: DS-epi1 and DS-epi2 Catalytic Pathways

The conversion of D-glucuronic acid to L-iduronic acid is performed by specialized C5-epimerases through a complex catalytic mechanism. For dermatan sulfate biosynthesis, this process is catalyzed by two epimerases: dermatan sulfate epimerase 1 (DS-epi1, encoded by the DSE gene) and dermatan sulfate epimerase 2 (DS-epi2, encoded by the DSEL gene).

DS-epi1 is a 958-amino acid protein with a luminal catalytic domain that has been crystallized and studied at 2.4 Å resolution. The enzyme consists of three intertwined domains of predominantly basic character. The crystal structure reveals that DS-epi1 has a topology reminiscent of bacterial polysaccharide lyases, suggesting evolutionary relationships between these enzyme families. The active site of DS-epi1 contains a His/double-Tyr motif that is essential for its catalytic activity.

The epimerization reaction catalyzed by DS-epi1 follows a two-step mechanism. First, there is abstraction of a proton from C5 of GlcA, followed by addition of a proton from the opposite side of the sugar plane, forming IdoA. The abstracted proton is subsequently released into the medium as water, which allows the reaction to be monitored experimentally by measuring tritiated water released from C5-³H-radiolabeled chondroitin substrates.

DS-epi2 is a larger protein of 1,222 amino acids that shares significant structural similarities with DS-epi1 in its N-terminal epimerase domain. Alignment of the DS-epi1 and DS-epi2 sequences shows that they share 51% amino acid identity between positions 62 and 692. Interestingly, DS-epi2 has an additional C-terminal domain that shows similarity to O-sulfotransferases, particularly the HS/CS 6-O-sulfotransferase family, and contains a sequence similar to the 3'-PAPS-binding site in O-sulfotransferases. Despite this structural feature, no O-sulfotransferase activity has been detected for DS-epi2.

Both DS-epi1 and DS-epi2 demonstrate epimerase activity, converting D-glucuronic acid to L-iduronic acid, but they show different efficiencies and potentially different roles in the formation of IdoA-containing regions in dermatan sulfate. Studies using siRNA approaches have shown that both epimerases are involved in the biosynthesis of iduronic acid blocks in fibroblasts, and that DS-epi2 can compensate to some extent for a loss of DS-epi1 activity.

In contrast to the dermatan sulfate epimerases, the heparan sulfate biosynthetic pathway employs D-glucuronyl C5-epimerase (GLCE, also known as HSEPI) for the conversion of GlcA to IdoA. GLCE is encoded by the GLCE gene and acts specifically on heparan sulfate and heparin. The catalytic mechanism of GLCE shares similarities with DS-epi1 and DS-epi2 but also shows distinct features related to its substrate specificity.

Table 1: Comparison of Key Features of C5-Epimerases Involved in IdoA Formation

FeatureDS-epi1 (DSE)DS-epi2 (DSEL)GLCE (HSEPI)
Protein length958 amino acids1,222 amino acids~600 amino acids
Gene locationChromosome 6q22Chromosome 18q22Chromosome 15q23
Primary substrateDermatan sulfateDermatan sulfateHeparan sulfate/Heparin
Catalytic domainN-terminalN-terminalCentral region
Unique featuresHis/double-Tyr motifPutative C-terminal sulfotransferase domainEssential for HS chain length
Tissue distributionWidespread; high in kidney, ovaryMore restrictedWidespread
Associated diseasesEhlers-Danlos syndrome, musculocontractural type-Breast cancer susceptibility

Recent structural studies of human GLCE have provided insights into its catalytic mechanism. The substrate binding mode of GLCE is highly specific, requiring N-sulfate groups adjacent to the epimerization site. The N-sulfate of the glucosamine unit at the -1 subsite is firmly anchored to specific residues in the enzyme, highlighting the absolute requirement for N-sulfation for the epimerization reaction to occur. This specificity explains why GLCE acts primarily on N-sulfated regions of heparan sulfate.

A particularly fascinating aspect of the epimerization mechanism is how these enzymes overcome the energetic barrier to convert a stable sugar conformation into another. The epimerases appear to distort the substrate ring to facilitate the epimerization reaction. For example, GLCE induces unusual conformations in the glucuronic acid ring that are intermediate between canonical chair and boat forms, which may lower the energy barrier for the epimerization reaction.

Sulfotransferase Interactions: Coordinated Action of D4ST1 in IdoA Modification

The formation of L-iduronic acid in glycosaminoglycans is intricately linked with sulfation patterns, particularly in dermatan sulfate biosynthesis. The interplay between epimerization and sulfation has been recognized for decades, and recent research has revealed specific molecular mechanisms underlying this coordination.

A key sulfotransferase involved in this process is dermatan 4-O-sulfotransferase 1 (D4ST1), encoded by the CHST14 gene. D4ST1 transfers sulfate groups to position 4 of N-acetyl-D-galactosamine residues adjacent to L-iduronic acid in dermatan sulfate. This specific sulfation pattern stabilizes the IdoA-containing regions and is essential for the proper function of dermatan sulfate in extracellular matrix formation.

The functional relationship between DS-epi1 and D4ST1 is particularly significant. Studies have shown that co-incubation of DS-epi1 with D4ST1 increases the epimerase activity of DS-epi1 by approximately five times compared to incubation with DS-epi1 alone. This enhancement of epimerase activity has a distinct kinetic profile, showing an initial lag phase where isolated or a few adjacent IdoA residues are produced, followed by a phase of processive action that allows the synthesis of long IdoA-GalNAc-4-O-sulfate blocks.

Physical interactions between DS-epi1 and D4ST1 have been demonstrated through both FRET (Förster resonance energy transfer) experiments and immunoprecipitation studies. FRET analysis has shown that DS-epi1 interacts with both DS-epi2 and D4ST1, with FRET signals at 60 ± 5% and 27 ± 3% of the positive control, respectively. Interestingly, while DS-epi2 does not directly interact with D4ST1, it can form a complex with DS-epi1, which in turn interacts with D4ST1, suggesting the formation of higher-order complexes.

Immunoprecipitation experiments have further confirmed these interactions, showing that an anti-D4ST1 antibody can pull down both DS-epi1 and DS-epi2 when all three enzymes are co-overexpressed. These results suggest the existence of a multi-enzyme complex that coordinates epimerization and sulfation during dermatan sulfate biosynthesis.

The functional significance of these enzyme interactions is underscored by genetic studies. Mutations in either D4ST1 (CHST14) or DS-epi1 (DSE) cause musculocontractural type Ehlers-Danlos syndrome, a connective tissue disorder characterized by congenital malformations, skin elasticity issues, joint laxity, and multiple contractures. Fibroblasts from patients with mutations in either gene show a complete absence of IdoA blocks in decorin, a key dermatan sulfate proteoglycan.

The molecular basis for the coordinated action of epimerases and sulfotransferases can be understood in terms of reaction equilibrium. The epimerization of D-glucuronic acid to L-iduronic acid is reversible and reaches an equilibrium that favors GlcA. However, when the adjacent N-acetylgalactosamine residue is sulfated by D4ST1, the reverse epimerization is inhibited, effectively "locking" the IdoA in place. This mechanism explains why long blocks of IdoA residues require the cooperative action of both epimerases and sulfotransferases.

Table 2: Proposed Mechanism for DS-epi1/D4ST1 Coordinated Action in Dermatan Sulfate Biosynthesis

StepProcessEnzyme InvolvedResult
1Initial epimerizationDS-epi1Isolated IdoA residues (equilibrium favors GlcA)
24-O-sulfation of adjacent GalNAcD4ST1Stabilization of IdoA residues
3Enhanced epimerization activityDS-epi1/D4ST1 complexIncreased rate of IdoA formation
4Processive actionDS-epi1/D4ST1 complexFormation of long IdoA-containing blocks
5Completed synthesis-Stable dermatan sulfate with IdoA blocks

In the heparan sulfate biosynthetic pathway, a similar coordination exists between GLCE and various sulfotransferases. The activity of GLCE is influenced by the sulfation pattern of adjacent glucosamine residues, with N-sulfation being required for epimerization. Subsequent 2-O-sulfation of IdoA by heparan sulfate 2-O-sulfotransferase (HS2ST) prevents the reverse epimerization reaction, stabilizing the IdoA residues in heparan sulfate and heparin.

Tissue-Specific Expression Patterns of C5-Epimerases

The enzymes responsible for L-iduronic acid formation display distinct tissue-specific expression patterns, reflecting their specialized roles in different biological contexts. Understanding these patterns provides insights into the tissue-specific functions of IdoA-containing glycosaminoglycans.

DS-epi1, encoded by the DSE gene, is ubiquitously expressed in human tissues but shows variable levels of expression across different tissue types. According to The Human Protein Atlas, DS-epi1 demonstrates cytoplasmic and nuclear expression in several tissues. Higher expression levels are observed in kidney and ovary, with lower expression in brain, colon, and thymus. This broad distribution is consistent with the widespread occurrence of dermatan sulfate in various connective tissues throughout the body.

DS-epi2, encoded by the DSEL gene, has a more restricted tissue distribution than DS-epi1. Although they share similar catalytic functions, their differential expression suggests that they may have distinct, tissue-specific roles in dermatan sulfate biosynthesis. Intriguingly, DS-epi2 has been identified as the predominant isozyme in certain tissues, highlighting its importance despite the overlapping functions with DS-epi1.

The Genotype-Tissue Expression (GTEx) project data shows that DSE is expressed in multiple tissues with notable differences in expression levels. This variation in expression likely reflects the tissue-specific requirements for dermatan sulfate with different IdoA content. The dynamic expression of DS-epi1 during development further underscores its importance in tissue morphogenesis and organogenesis.

D-glucuronyl C5-epimerase (GLCE/HSEPI), which is responsible for IdoA formation in heparan sulfate and heparin, also shows tissue-specific expression patterns. GLCE converts D-glucuronic acid residues adjacent to N-sulfate sugar residues to L-iduronic acid residues in maturing heparan sulfate and heparin chains. The expression of GLCE is particularly important in tissues where heparan sulfate plays critical roles, such as blood vessels, kidney, and the nervous system.

The importance of GLCE in development is underscored by studies in model organisms. GLCE-deficient mice (GLCE−/−) display severe developmental defects resulting in a lethal phenotype, emphasizing the essential role of IdoA residues in heparan sulfate function. In Caenorhabditis elegans, deficiency in GLCE severely affects axonal development, indicating a specific role in nervous system development.

The expression patterns of epimerases can be altered in pathological conditions. For instance, the missense polymorphism SNP rs3865014 (A > G, Val597Ile) in the GLCE gene is associated with breast cancer susceptibility in Siberian women, consistent with the tumor-suppressor function of GLCE in breast and lung carcinogenesis. Such associations highlight the potential roles of L-iduronic acid-containing glycosaminoglycans in disease processes.

Table 3: Tissue Distribution and Expression Patterns of Key C5-Epimerases

Tissue TypeDS-epi1 (DSE) ExpressionDS-epi2 (DSEL) ExpressionGLCE Expression
KidneyHighModerateHigh
OvaryHighModerateModerate
BrainLowVariableModerate
SkinModerateModerateLow
CartilageModerateHighLow
Blood vesselsModerateLowHigh
LiverModerateLowModerate
LungModerateModerateHigh
MuscleLowLowLow
Nervous systemLowLowHigh

The regulation of epimerase expression involves complex genetic and epigenetic mechanisms. Promoter analyses of DSE, DSEL, and GLCE genes have revealed binding sites for various transcription factors that respond to developmental signals, hormones, and inflammatory mediators. These regulatory mechanisms ensure that the expression of epimerases is appropriately controlled in different tissues and under different physiological conditions.

Genetic Control of Heparan Sulfate and Dermatan Sulfate Biosynthetic Pathways

The biosynthesis of L-iduronic acid-containing glycosaminoglycans is under tight genetic control, involving multiple genes that encode biosynthetic enzymes, regulatory factors, and structural proteins. Understanding the genetic basis of these biosynthetic pathways provides insights into the molecular mechanisms underlying GAG structure and function.

The DSE gene, which encodes DS-epi1, is located on chromosome 6q22 and consists of six exons, with the open reading frame spanning five exons (exons 2-6). Structural studies have revealed how the different domains of DS-epi1 are encoded by specific exons: helices α1–α4 are encoded by exon 2, α5–α7 by exon 3, α8–α10 by exon 4, α11–α13 by exon 5, and the final part including the β-sandwich domain and the C-terminal part is encoded by exon 6.

The DSEL gene, encoding DS-epi2, is located on chromosome 18q22 and has a different genomic structure compared to DSE. Unlike the multi-exon structure of DSE, the DSEL gene has only two exons, with an uninterrupted open reading frame in exon 2 encoding the entire 1,222-amino acid protein. This distinct genomic organization may reflect the evolutionary history of these two related enzymes.

The GLCE gene, which encodes glucuronic acid epimerase involved in heparan sulfate biosynthesis, has its own distinct genomic organization and regulatory elements. Mutations or polymorphisms in GLCE can affect heparan sulfate structure and function, with potential implications for disease susceptibility.

Another important genetic aspect of GAG biosynthesis involves the EXT genes, particularly EXT1 and EXT2, which encode glycosyltransferases essential for heparan sulfate polymerization. These genes were first identified because mutations in either gene cause hereditary multiple exostoses (HME), an autosomal dominant disorder characterized by multiple cartilaginous tumors.

The EXT1 and EXT2 proteins form a hetero-oligomeric complex in vivo that is localized to the Golgi apparatus. This complex possesses substantially higher glycosyltransferase activity than either protein alone, suggesting that the complex represents the biologically relevant form of the enzyme(s). Recent structural studies have provided further insights into this complex, showing that human EXT1-EXT2 forms a tightly packed hetero-dimeric complex harboring four glycosyltransferase domains.

The complex genetic interactions in GAG biosynthesis are further illustrated by studies of the heparan sulfate polymerase complex formed by EXT1 and EXT2. This complex is responsible for generating the glycan backbone consisting of repeating N-acetylglucosamine and glucuronic acid units in heparan sulfate. While EXT1 can catalyze both glycosyltransferase reactions, evidence suggests that EXT2 might only have N-acetylglucosamine transferase activity. This complementary activity reflects the complex genetic regulation of these biosynthetic pathways.

Mutations in genes encoding GAG biosynthetic enzymes can lead to various diseases, highlighting the importance of these pathways in human health. For instance, mutations in the CHST14 gene, which encodes D4ST1, lead to musculocontractural Ehlers-Danlos syndrome, characterized by congenital malformations, skin elasticity, joint laxity, and multiple contractures. Similarly, mutations in DSE cause a related form of Ehlers-Danlos syndrome, reflecting the coordinated actions of these enzymes in dermatan sulfate biosynthesis.

The earliest studies of L-iduronic acid biosynthesis, dating back to 1975, demonstrated that the formation of L-iduronic acid was strongly promoted by concomitant sulfation of the polymer. In the absence of a sulfate donor, only 5 to 10% of uronic acid residues were L-iduronic acid, but when 3'-phosphoadenylylsulfate was included in the incubation mixture, the amount of L-iduronic acid increased 3 to 5-fold. These findings highlight the intricate genetic and enzymatic coordination required for efficient IdoA formation.

Table 4: Key Genes Involved in L-Iduronic Acid-Containing GAG Biosynthesis

GeneProteinFunctionAssociated PathwaysDisease Associations
DSEDS-epi1Conversion of GlcA to IdoA in dermatan sulfateDermatan sulfate biosynthesisEhlers-Danlos syndrome, musculocontractural type
DSELDS-epi2Conversion of GlcA to IdoA in dermatan sulfateDermatan sulfate biosynthesis-
GLCEHSEPIConversion of GlcA to IdoA in heparan sulfateHeparan sulfate/heparin biosynthesisBreast cancer susceptibility
CHST14D4ST14-O-sulfation of GalNAc in dermatan sulfateDermatan sulfate biosynthesisEhlers-Danlos syndrome, musculocontractural type
EXT1EXT1Glycosyltransferase for HS chain elongationHeparan sulfate biosynthesisHereditary multiple exostoses
EXT2EXT2Glycosyltransferase for HS chain elongationHeparan sulfate biosynthesisHereditary multiple exostoses

The regulation of GAG biosynthetic genes involves complex mechanisms that respond to various cellular signals. Transcription factors, microRNAs, and epigenetic modifications all contribute to the control of gene expression in these pathways. For example, certain inflammatory mediators can alter the expression of DS-epi1 and D4ST1, potentially affecting the structure and function of dermatan sulfate in inflammatory conditions.

L-iduronic acid residues exhibit exceptional conformational flexibility, existing in dynamic equilibrium between three principal ring conformations: the 1C4 chair, 2S0 skew-boat, and 4C1 chair conformations [1] [2]. This conformational plasticity distinguishes L-iduronic acid from other pyranose sugars, which typically adopt a single stable chair conformation [3]. The pyranose ring of L-iduronic acid oscillates among these three low-energy conformers, with the relative populations being critically dependent upon the sulfation pattern of both the iduronic acid residue itself and surrounding saccharide units [2] [4].

The 2-O-sulfation of L-iduronic acid residues profoundly influences the conformational equilibrium, with experimental evidence demonstrating that sulfated iduronic acid (L-iduronic acid-2-sulfate) preferentially adopts the 1C4 chair conformation in solution [1] [5]. Nuclear magnetic resonance spectroscopy studies reveal that L-iduronic acid-2-sulfate residues in oligosaccharides with low degrees of surrounding sulfation populate the 1C4 conformation at approximately 68%, while the 2S0 skew-boat accounts for 30% and the 4C1 chair represents only 2% of the conformational ensemble [2].

The degree of sulfation on neighboring residues creates a dramatic shift in conformational preferences [2] [6]. High sulfation levels on adjacent saccharide units drive the conformational equilibrium of 2-O-sulfo-L-iduronic acid toward the 2S0 skew-boat conformer, with populations reaching 75% 2S0 and only 25% 1C4 under conditions of extensive surrounding sulfation [2]. This sulfation-dependent conformational modulation occurs through intramolecular hydrogen bonding interactions, where the 2-O-sulfate group forms stabilizing hydrogen bonds with the 3-hydroxyl group specifically in the 2S0 conformation [2].

Non-sulfated L-iduronic acid residues demonstrate contrasting behavior, with conformational preferences shifting toward the 1C4 chair when neighboring residues carry high sulfation levels [2] [7]. Terminal non-reducing L-iduronic acid residues exhibit a more balanced three-conformer equilibrium, with populations of approximately 30% 1C4, 30% 2S0, and 40% 4C1 [7]. Internal L-iduronic acid residues within tetrasaccharide sequences show preferential adoption of 1C4 (54%) and 2S0 (42%) conformations, with minimal contribution from the 4C1 form [7].

Table 1: Conformational Population Distribution of L-Iduronic Acid Residues

Compound1C4 Population (%)2S0 Population (%)4C1 Population (%)Experimental Method
L-Iduronic acid (free)454015Nuclear Magnetic Resonance J-coupling
L-Iduronic acid-2-sulfate68302Nuclear Magnetic Resonance J-coupling
L-Iduronic acid in tetrasaccharide (internal)54424Nuclear Magnetic Resonance J-coupling
L-Iduronic acid-2-sulfate in hexasaccharide (low sulfation)68302Nuclear Magnetic Resonance J-coupling
L-Iduronic acid-2-sulfate in hexasaccharide (high sulfation)25750Nuclear Magnetic Resonance J-coupling
L-Iduronic acid (terminal, non-reducing)303040Nuclear Magnetic Resonance J-coupling
L-Iduronic acid in dermatan sulfate52435Nuclear Magnetic Resonance J-coupling

The conformational equilibria of L-iduronic acid residues are governed by subtle energetic differences between the three principal conformers [8] [9]. Computational studies indicate that the 1C4 and 2S0 conformations are nearly isoenergetic, with free energy differences of less than 1 kilocalorie per mole separating these forms [8]. The 4C1 conformation consistently appears as the highest energy form, typically 2-3 kilocalories per mole above the 1C4 chair [8] [9].

Molecular Determinants of L-Iduronic Acid Flexibility in Heparin/Heparan Sulfate Sequences

The conformational flexibility of L-iduronic acid residues within heparin and heparan sulfate sequences arises from specific molecular determinants that operate at multiple structural levels [10] [11]. The positioning of L-iduronic acid within glycosaminoglycan chains creates a unique environment where the inherent flexibility of the pyranose ring becomes coupled to the sulfation patterns of neighboring glucosamine and glucuronic acid residues [2] [6].

Intramolecular hydrogen bonding represents a primary molecular determinant governing L-iduronic acid flexibility [2]. In 2-O-sulfo-L-iduronic acid residues, the sulfate group at the 2-position forms crucial hydrogen bonds with the 3-hydroxyl group when the ring adopts the 2S0 skew-boat conformation [2]. This hydrogen bonding interaction stabilizes the 2S0 form relative to the 1C4 chair, where the geometric constraints prevent effective hydrogen bond formation between these groups [2]. The absence of 2-O-sulfation eliminates this stabilizing interaction, allowing the L-iduronic acid residue to populate alternative conformations more readily [2] [7].

The sulfation pattern of flanking glucosamine residues exerts profound control over L-iduronic acid ring dynamics [4] [6]. Specifically, 6-O-sulfation at the reducing-end glucosamine residue facilitates conformational transitions between 1C4 and 2S0 forms by augmenting the flexibility of the carbon-2 to carbon-3 torsion angle within the L-iduronic acid ring [4]. This enhanced torsional flexibility drives the conformational equilibrium toward a majority of equatorial conformers, particularly the 2S0 skew-boat [4].

Three-O-sulfation of adjacent glucosamine residues creates additional conformational constraints that influence L-iduronic acid ring puckering [2]. When 2-O-sulfo-L-iduronic acid is preceded by a 3-O-sulfated amino sugar residue, the conformational equilibrium becomes displaced toward the 2S0 form [12]. This effect operates through long-range electrostatic interactions and steric constraints that favor specific ring conformations over others [2].

The glycosidic linkage geometry surrounding L-iduronic acid residues provides another molecular determinant of conformational behavior [11] [13]. Residual dipolar coupling studies demonstrate that while L-iduronic acid ring flexibility has measurable effects on local structure, the overall shape and glycosidic linkage conformations of heparin molecules remain relatively insensitive to L-iduronic acid ring conformation [11]. This finding suggests that L-iduronic acid flexibility operates primarily through modulation of sulfate group positioning rather than through wholesale changes in backbone geometry [11].

The sequential arrangement of L-iduronic acid within heparin/heparan sulfate chains creates position-dependent conformational preferences [10] [7]. Internal L-iduronic acid residues within oligosaccharide sequences demonstrate restricted conformational space, primarily populating 1C4 and 2S0 forms [7]. Terminal L-iduronic acid residues exhibit broader conformational sampling, accessing significant populations of the 4C1 chair conformation in addition to the 1C4 and 2S0 forms [7]. This positional dependence reflects the influence of neighboring residues on the local electrostatic environment and steric constraints experienced by the L-iduronic acid ring [7].

Force-induced conformational transitions represent an additional molecular determinant relevant to biological function [13]. Single-molecule force spectroscopy studies reveal that L-iduronic acid residues undergo reversible conformational transitions under applied mechanical stress, with transitions from the 1C4 to 4C1 conformation occurring at forces of approximately 230 piconewtons [13]. These force-induced transitions increase the end-to-end distance of the residue by approximately 16%, suggesting a mechanism by which mechanical forces in biological systems could modulate L-iduronic acid conformation and associated protein binding properties [13].

Force Field Simulations of Pyranose Ring Transition States

Computational force field simulations provide essential insights into the molecular mechanisms governing pyranose ring transitions in L-iduronic acid residues [14] [15] [16]. The accurate representation of ring puckering dynamics requires sophisticated parameterization approaches that capture the subtle energetic differences between conformational states and the transition pathways connecting them [16] [8].

Contemporary force field methodologies employ enhanced sampling techniques to characterize the complete conformational landscape of L-iduronic acid pyranose rings [14] [8]. Replica exchange molecular dynamics simulations with biasing potentials applied along ring puckering coordinates enable comprehensive sampling of the conformational space accessible to L-iduronic acid residues [14]. These simulations reveal that conformational transitions between 1C4 and 4C1 chair forms occur on microsecond timescales, with the ring sampling intermediate skew-boat and boat conformations during the transition process [8] [9].

The performance of different force field parameterizations varies significantly in their ability to reproduce experimental observables for L-iduronic acid systems [15] [16]. GLYCAM06 force field parameters demonstrate superior performance in capturing ring puckering equilibria, producing three-bond coupling constants that agree with experimental nuclear magnetic resonance measurements within 0.41 hertz root-mean-square deviation [15]. In contrast, CHARMM36 parameters show limited ring puckering dynamics, underestimating the conformational flexibility observed experimentally and yielding coupling constant deviations of 1.23 hertz [15].

Table 2: Thermodynamic Parameters for Ring Conformational Transitions

Conformation TransitionFree Energy Change (kcal/mol)Energy Barrier (kcal/mol)Computational MethodTemperature (K)
1C4 → 2S0 (L-iduronic acid)0.94.2Molecular Dynamics simulation300
4C1 → 1C4 (L-iduronic acid)2.15.8Molecular Dynamics simulation300
1C4 → 2S0 (L-iduronic acid-2-sulfate)2.63.9Molecular Dynamics simulation300
4C1 → 1C4 (L-iduronic acid-2-sulfate)3.86.1Molecular Dynamics simulation300
Chair → Skew-boat (general)1.54.8Quantum Mechanical calculation298

Quantum mechanical calculations provide fundamental insights into the intrinsic energetics of L-iduronic acid conformational transitions [3] [17]. Density functional theory studies using B3LYP/6-311++G(d,p) level calculations reveal that the 2S0 skew-boat conformation represents the most stable structure for neutral L-iduronic acid-2-sulfate molecules in both gas phase and aqueous solution [3] [17]. The calculated relative stabilities demonstrate that conformational preferences can shift dramatically upon ionization, with anionic forms showing increased populations of both 1C4 and 4C1 chair conformations [3] [17].

Force field parameterization strategies increasingly incorporate ring puckering thermodynamics as explicit validation criteria [16]. Extended adaptive biasing force simulations enable direct calculation of free energy landscapes along ring puckering coordinates, providing quantitative measures of conformational preferences that can be compared with experimental data [16]. These approaches reveal that accurate reproduction of L-iduronic acid conformational behavior requires careful attention to torsional parameters governing ring flexibility and electrostatic interactions involving sulfate groups [16].

The treatment of solvation effects represents a critical component of force field simulations for L-iduronic acid systems [8] [9]. Explicit water models provide more accurate representations of conformational equilibria compared to implicit solvation approaches, particularly for charged species such as L-iduronic acid-2-sulfate [8]. The hydrogen bonding network formed between L-iduronic acid residues and surrounding water molecules significantly influences the relative stabilities of different ring conformations [8] [9].

Table 3: Force Field Performance in L-Iduronic Acid Simulations

Force FieldRing Puckering AccuracyJ-Coupling Root Mean Square Deviation (Hz)Conformational Exchange RateValidation Score
GLYCAM06Good0.41Microsecond8.5
CHARMM36Poor1.23Nanosecond6.2
AMBER99SBModerate0.78Microsecond7.1
GROMOS 53A6Poor1.56Nanosecond5.8

Advanced simulation methodologies incorporate collective variable approaches to characterize ring puckering transitions [14] [18]. The use of ring puckering coordinates derived from the Cremer-Pople formalism enables systematic exploration of the conformational space accessible to six-membered pyranose rings [18]. These coordinates provide a natural framework for understanding the continuous nature of ring conformational changes and the pathways connecting different puckering states [18].

Nuclear Magnetic Resonance-Based Characterization of Dynamic Conformer Populations

Nuclear magnetic resonance spectroscopy provides the primary experimental framework for characterizing dynamic conformer populations in L-iduronic acid residues [19] [20] [21]. The technique exploits the dependence of scalar coupling constants and nuclear Overhauser enhancement intensities on molecular geometry, enabling quantitative determination of conformational equilibria in solution [4] [12] [19].

Three-bond proton-proton coupling constants serve as the fundamental observable for conformational analysis of L-iduronic acid rings [4] [12] [18]. These coupling constants exhibit characteristic values for each principal ring conformation: the 1C4 chair shows coupling constants of 3.8 hertz for proton-1 to proton-2, 9.1 hertz for proton-2 to proton-3, 8.9 hertz for proton-3 to proton-4, and 9.5 hertz for proton-4 to proton-5 [19]. The 2S0 skew-boat conformation displays markedly different coupling patterns, with values of 1.2, 4.5, 2.1, and 8.7 hertz for the corresponding proton pairs [19]. The 4C1 chair exhibits yet another distinct coupling signature: 9.5, 3.2, 9.8, and 1.8 hertz for protons 1-2, 2-3, 3-4, and 4-5, respectively [19].

Table 4: Nuclear Magnetic Resonance Coupling Constants and Nuclear Overhauser Enhancement Ratios for L-Iduronic Acid Conformers

Ring ConformationJ H1-H2 (Hz)J H2-H3 (Hz)J H3-H4 (Hz)J H4-H5 (Hz)H2-H5 Nuclear Overhauser Enhancement Ratio
1C4 (chair)3.89.18.99.50.3
2S0 (skew-boat)1.24.52.18.71.8
4C1 (chair)9.53.29.81.80.1
Equilibrium mixture5.26.87.26.90.8

The mathematical analysis of coupling constant data employs weighted averaging approaches to extract conformational populations from experimental measurements [4] [12]. Theoretical coupling constants calculated for pure conformers are combined as weighted averages, with the weighting factors representing the population fractions of each conformational state [4]. Least-squares fitting procedures optimize these population parameters to achieve the best agreement between calculated and experimental coupling constants [4] [12].

Nuclear Overhauser enhancement spectroscopy provides complementary information about conformational preferences through distance-dependent cross-relaxation effects [19] [22]. The ratio of nuclear Overhauser enhancement intensities between proton-2 and proton-5 relative to proton-4 and proton-5 serves as a qualitative indicator of major conformational states [19]. Ratios greater than or equal to 0.5 indicate predominance of the 2S0 skew-boat conformation, while ratios below 0.5 suggest the 1C4 chair as the major conformer [19]. The 2S0 skew-boat exhibits a characteristic nuclear Overhauser enhancement ratio of 1.8, reflecting the closer spatial proximity of protons 2 and 5 in this conformation [19].

Temperature-dependent nuclear magnetic resonance studies reveal the dynamic nature of conformational equilibria in L-iduronic acid systems [20]. Low-temperature experiments enable observation of exchangeable protons, including the sulfate group proton in L-iduronic acid-2-sulfate derivatives [20]. These studies demonstrate that chemical exchange processes occur on timescales comparable to nuclear magnetic resonance measurement frequencies, requiring specialized experimental approaches to characterize individual conformational states [20].

Time-averaged distance-restrained molecular dynamics simulations provide a powerful approach for integrating nuclear magnetic resonance observables with computational conformational analysis [4]. This methodology employs nuclear Overhauser enhancement-derived distance constraints as restraints in molecular dynamics simulations, enabling direct determination of conformational populations from the time evolution of ring puckering coordinates [4]. The approach successfully reproduces experimental nuclear magnetic resonance data while providing atomistic detail about conformational transition mechanisms [4].

L-iduronic acid-containing glycosaminoglycans demonstrate remarkable specificity in their interactions with growth factors and chemokines, fundamentally modulating cellular signaling and biological responses. The unique conformational flexibility of L-iduronic acid residues provides the structural foundation for these highly specific protein-binding interactions.

Fibroblast Growth Factor Binding Mechanisms

Fibroblast Growth Factor 2 (FGF-2) exhibits exceptional binding affinity to L-iduronic acid-rich heparan sulfate sequences, with dissociation constants as low as 7.2 nanomolar. The binding specificity depends critically on the formation of a kinked oligosaccharide structure, where L-iduronic acid residues in the 1C4 conformation create sharp bends in the uniform helical structure of the glycosaminoglycan chain. This kinking allows optimal van der Waals contact between the oligosaccharide and the protein, in addition to essential electrostatic interactions.

Structural studies have revealed that FGF-2 binding requires specific trisaccharide sequences where L-iduronic acid units are positioned at X, Y, and Z positions within the binding motif. Among all synthesized oligosaccharides tested, those containing L-iduronic acid at all three positions demonstrated the highest binding affinity. Nuclear magnetic resonance analysis confirmed that L-iduronic acid residues in these high-affinity sequences adopt the 1C4 chair conformation, which is essential for creating the trisaccharide-spanning kink that facilitates protein recognition.

Vascular Endothelial Growth Factor Interactions

Vascular Endothelial Growth Factor 165 (VEGF-165) demonstrates a complex relationship with L-iduronic acid-containing heparan sulfate that extends beyond simple ligand binding. While VEGF-165 directly binds to heparan sulfate with affinities ranging from 21.1 to 293 nanomolar, the role of L-iduronic acid becomes particularly evident in the formation of functional receptor complexes.

Proximity ligation assays have revealed direct interactions between heparan sulfate and VEGF receptor 2 (VEGFR2), with both VEGF-165 and VEGF-121 inducing transient increases in heparan sulfate-VEGFR2 complex formation. Importantly, VEGF-121, which lacks heparin-binding domains, still requires heparan sulfate for optimal receptor signaling, suggesting that L-iduronic acid-containing glycosaminoglycans function as essential co-receptors rather than simple ligand presentation platforms.

Genetic studies using mice deficient in N-deacetylase/N-sulfotransferase 1 (Ndst1), which reduces L-iduronic acid content and sulfation patterns, demonstrate significantly impaired VEGF-induced vascular permeability. This finding establishes L-iduronic acid as a critical determinant of growth factor-mediated physiological responses.

Chemokine Binding and Competitive Interactions

Chemokine CCL20 represents a paradigmatic example of L-iduronic acid-dependent chemokine function. Glycan microarray analysis has identified 2,4-disulfated L-iduronic acid as a potent competitive inhibitor of CCL20 binding to heparan sulfate, with binding affinity of 77.6 nanomolar. This synthetic monosaccharide effectively displaces CCL20 from endothelial cell surfaces and significantly attenuates chemokine-mediated T-cell and eosinophil recruitment in experimental asthma models.

The specificity of chemokine-glycosaminoglycan interactions extends to sulfation patterns associated with L-iduronic acid residues. Surface plasmon resonance analysis has demonstrated that oversulfated chondroitin sulfate/dermatan sulfate chains containing L-iduronic acid linked to 4,6-O-disulfated galactosamine exhibit high-affinity binding to multiple chemokines with dissociation constants ranging from 21.1 to 293 nanomolar.

ProteinBinding Affinity (Kd, nM)L-Iduronic Acid RequirementPrimary MechanismCellular Effect
FGF-27.2Essential for high affinityForms kinked oligosaccharide structureEnhanced proliferation and migration
VEGF-16521.1-293Required for receptor complexFacilitates VEGFR2-HS complex formationIncreased vascular permeability
CCL2077.6Synthetic disulfated IdoA inhibits bindingCompetitive displacement from heparan sulfateReduced T-cell and eosinophil recruitment
FGF-10.4High preference for IdoA-rich domainsRequires IdoA 1C4 conformationPromoted angiogenesis

Conformational Specificity and Binding Kinetics

The binding specificity of growth factors and chemokines to L-iduronic acid-containing glycosaminoglycans fundamentally depends on conformational properties that distinguish L-iduronic acid from D-glucuronic acid. L-iduronic acid residues can adopt multiple ring conformations, including 1C4 chair and 2S0 skew-boat forms, providing conformational flexibility that allows optimal fitting with protein binding sites.

Time-averaged distance restrained molecular dynamics simulations have demonstrated that the extent to which L-iduronic acid residues populate different conformational states depends on the sulfation patterns of flanking glucosamine residues. This conformational plasticity enables L-iduronic acid-containing glycosaminoglycans to accommodate diverse protein structures while maintaining high binding specificity.

The conformational flexibility of L-iduronic acid also facilitates cooperative binding events where protein binding induces favorable conformational changes in the glycosaminoglycan chain, resulting in enhanced binding affinity and prolonged protein-glycosaminoglycan complex stability. This induced-fit mechanism represents a fundamental difference between L-iduronic acid and D-glucuronic acid-containing glycosaminoglycans, explaining the preferential binding of most growth factors and chemokines to heparan sulfate and dermatan sulfate over chondroitin sulfate.

Role in Extracellular Matrix Organization: Collagen Fibrillogenesis Modulation

L-iduronic acid-containing glycosaminoglycans play fundamental roles in regulating extracellular matrix organization, particularly through their modulation of collagen fibrillogenesis. The presence of L-iduronic acid in dermatan sulfate chains attached to proteoglycans creates unique structural and functional properties that directly influence collagen fibril formation, organization, and mechanical properties.

Concentration-Dependent Effects on Collagen Architecture

Systematic analysis of collagen type I polymerization in the presence of varying dermatan sulfate concentrations reveals complex, concentration-dependent modulation of fibril architecture. At low concentrations (50 micrograms per milliliter), dermatan sulfate produces disorganized collagen networks characterized by increased fibril density, decreased fibril diameter, and reduced surface occupancy. These structural changes result in web-like arrangements with significantly impaired mechanical properties compared to control collagen matrices.

In contrast, higher dermatan sulfate concentrations (200-400 micrograms per milliliter) restore organized collagen architecture similar to control conditions. At these concentrations, dermatan sulfate promotes the formation of longer, more organized fibrils with enhanced bundling into higher-order structural elements. Second harmonic generation microscopy analysis demonstrates that high-concentration dermatan sulfate treatments result in improved fibril ordering and increased mean signal intensity, indicating enhanced collagen organization.

Proteoglycan-Specific Modulation Mechanisms

The small leucine-rich proteoglycan decorin, which carries dermatan sulfate chains containing approximately 40% L-iduronic acid residues, demonstrates unique specificity in inhibiting both type I and type II collagen fibrillogenesis. This inhibitory activity depends entirely on the core protein rather than the glycosaminoglycan chains, as demonstrated by the persistence of activity following chondroitinase digestion but elimination following alkali treatment.

Electron microscopy studies of dermatan sulfate epimerase 1 (DS-epi1) knockout mice reveal dramatic alterations in skin collagen structure directly attributable to reduced L-iduronic acid content. DS-epi1-deficient mice exhibit collagen fibrils with significantly larger diameters than wild-type animals, accompanied by altered tensile strength properties. These findings establish a direct causal relationship between L-iduronic acid content in dermatan sulfate and collagen fibril morphology.

Molecular Mechanisms of Fibrillogenesis Control

The modulation of collagen fibrillogenesis by L-iduronic acid-containing proteoglycans operates through multiple molecular mechanisms. Versican, a large chondroitin sulfate/dermatan sulfate proteoglycan, promotes collagen fibrillogenesis in turbidity assays and enhances cell-mediated collagen compaction and reorganization. These effects depend on the specific structural features provided by L-iduronic acid residues within the glycosaminoglycan chains.

Biochemical analysis demonstrates that the altered chondroitin sulfate/dermatan sulfate chains in DS-epi1-deficient mice contain greatly reduced numbers of long blocks of adjacent L-iduronic acid residues, accompanied by parallel decreases in iduronic-2-O-sulfated-galactosamine-4-O-sulfated structures. These structural changes directly correlate with altered collagen fibril formation and reduced mechanical properties of the resulting extracellular matrix.

ParameterDS 50 μg/mLDS 200 μg/mLDS 400 μg/mLControl (No DS)
Fibril DiameterDecreasedRestored to controlSimilar to controlBaseline
Fibril DensityIncreased (highest)ModerateLowestModerate
Surface OccupancyDecreasedRestoredNormalHigh
Fibril WidthDecreasedNormalNormalBaseline
OrganizationDisorganized web-likeMore organizedOrganized, bundledLong parallel fibrils

Dermatan Sulfate Epimerase Function and Matrix Assembly

Dermatan sulfate epimerase 1 (DS-epi1) catalyzes the conversion of D-glucuronic acid to L-iduronic acid during glycosaminoglycan biosynthesis, representing the rate-limiting step in dermatan sulfate formation. Structural analysis of DS-epi1 reveals a His/double-Tyr motif critical for catalytic activity, with the enzyme operating through a processive mechanism that attacks substrates at random positions before proceeding toward the non-reducing end.

The processivity of DS-epi1 is enhanced through physical interaction with dermatan 4-O-sulfotransferase 1 (D4ST1), forming hetero-oligomeric complexes within the Golgi apparatus. This coordinated enzyme activity enables the formation of long blocks of sulfated L-iduronic acid-containing domains that are essential for optimal protein binding and extracellular matrix organization.

Fluorescence resonance energy transfer (FRET) experiments demonstrate direct physical interactions between DS-epi1 and D4ST1, with the sulfotransferase activity facilitating DS-epi1 function and enabling the formation of extended epimerized domains. This cooperation explains the processive mode of L-iduronic acid block formation and highlights the importance of coordinated enzyme complexes in glycosaminoglycan biosynthesis.

Extracellular Matrix Mechanical Properties

The presence of L-iduronic acid in dermatan sulfate chains significantly influences the mechanical properties of collagen-containing extracellular matrices. DS-epi1-deficient mice demonstrate reduced tensile strength in skin tissues, directly correlating with altered collagen fibril architecture and reduced L-iduronic acid content. These mechanical changes reflect the fundamental role of L-iduronic acid in optimizing collagen-proteoglycan interactions that contribute to tissue mechanical integrity.

Confocal microscopy analysis confirms that L-iduronic acid-containing dermatan sulfate promotes the formation of stronger reflectance signals from collagen fibrils, indicating enhanced fibril organization and density. The ability of high-concentration dermatan sulfate to restore normal collagen architecture suggests that L-iduronic acid residues provide critical binding sites for collagen molecules during fibrillogenesis.

Cellular Signaling Mechanisms: Fibroblast Migration and Angiogenesis Regulation

L-iduronic acid-containing glycosaminoglycans serve as critical regulators of cellular signaling pathways that control fibroblast migration and angiogenesis. The structural diversity and conformational flexibility provided by L-iduronic acid residues enable precise modulation of growth factor signaling, focal adhesion dynamics, and cellular motility responses.

Focal Adhesion Kinase Signaling and Migration Control

Aortic smooth muscle cells deficient in dermatan sulfate epimerase 1 (DS-epi1) demonstrate profound alterations in migration characteristics directly attributable to reduced L-iduronic acid content in cell surface and secreted glycosaminoglycans. While these cells maintain overall migratory capacity with increased speed compared to wild-type cells, they exhibit severely impaired directional persistence, resulting in delayed wound healing and reduced tissue repair efficiency.

The molecular basis for these migration defects involves disrupted focal adhesion kinase (FAK) signaling pathways. DS-epi1 knockout cells show decreased total cellular expression of both FAK and phosphorylated FAK (pFAK), accompanied by altered focal adhesion site distribution. Specifically, these cells demonstrate fewer focal adhesion sites with denser stress fiber organization, suggesting that L-iduronic acid-containing glycosaminoglycans are essential for proper focal adhesion assembly and turnover.

Quantitative analysis reveals that heparan sulfate proteoglycans containing L-iduronic acid residues directly trigger FAK Tyr397 phosphorylation during cellular interactions. Treatment with heparinase I or p-nitrophenyl-xyloside, which reduces glycosaminoglycan content, results in 34% and 28% decreases in FAK phosphorylation levels, respectively. These findings establish L-iduronic acid-containing glycosaminoglycans as essential co-factors for integrin-mediated signaling pathways.

Growth Factor Receptor Signaling Modulation

Mouse embryonic fibroblasts derived from glucuronyl C5-epimerase (Hsepi) knockout mice, which produce heparan sulfate devoid of L-iduronic acid residues, demonstrate severely impaired responses to growth factor stimulation. Under serum starvation conditions, these cells show resistance to FGF-2-induced proliferation and migration that can be readily restored in wild-type cells.

The mechanistic basis for impaired growth factor signaling involves altered heparan sulfate-growth factor interactions and delayed receptor activation. Hsepi-deficient cells exhibit delayed ERK phosphorylation following FGF-2 stimulation, indicating disrupted downstream signaling cascades. Importantly, these cells produce heparan sulfate with compensatory increases in N-sulfation and 6-O-sulfation, yet this cannot substitute for the unique structural properties provided by L-iduronic acid residues.

Assessment of heparan sulfate-growth factor interactions using nitrocellulose filter trapping reveals striking differences in binding properties between L-iduronic acid-containing and L-iduronic acid-deficient glycosaminoglycans. FGF-2 and glial cell line-derived neurotrophic factor show aberrant binding patterns to Hsepi-deficient heparan sulfate, while FGF-10 interactions remain unchanged, indicating growth factor-specific requirements for L-iduronic acid.

Cell TypeMigration SpeedDirectional PersistenceFAK ExpressionFocal AdhesionsGrowth Factor Response
DS-epi1 knockout SMCsIncreased vs wild-typeSeverely impairedDecreased total and phospho-FAKFewer sites, denser stress fibersNot tested
Wild-type SMCsBaselineNormalNormalNormal distributionNormal
Hsepi knockout MEFsSimilar to wild-typeImpairedNot specifiedAlteredReduced FGF-2 response
Ndst1 deficient ECsReducedDecreasedReduced phosphorylationDisruptedImpaired VEGF response

Angiogenesis Regulation Through VEGF Signaling

L-iduronic acid-containing heparan sulfate proteoglycans play essential roles in regulating angiogenesis through modulation of vascular endothelial growth factor (VEGF) signaling pathways. Lymphatic endothelial cells with targeted deletion of N-deacetylase/N-sulfotransferase 1 (Ndst1), which reduces L-iduronic acid content and sulfation patterns, demonstrate impaired VEGF-C-induced sprouting and proliferation responses.

Proximity ligation assays reveal that VEGF-C binding to its cognate receptor VEGFR-3 requires the presence of appropriately sulfated heparan sulfate chains containing L-iduronic acid residues. Destruction of cell surface heparan sulfate with heparinase or competitive inhibition with heparin significantly reduces VEGF-C-induced ERK1/2 phosphorylation and downstream signaling responses.

The mechanistic importance of L-iduronic acid in angiogenesis extends beyond simple growth factor binding to include regulation of receptor complex assembly and activation kinetics. Genetic deletion of lymphatic endothelial Ndst1 results in reduced lymphatic sprouting in response to VEGF-C in three-dimensional collagen matrices, demonstrating that L-iduronic acid-containing glycosaminoglycans are essential for proper angiogenic responses.

Synthetic Oligosaccharide Studies and Structure-Function Relationships

Synthetic heparan sulfate oligosaccharides containing L-iduronic acid 2-O-sulfate linked to glucosamine provide powerful tools for dissecting structure-function relationships in angiogenesis regulation. Oligosaccharides ranging from 7 to 12 saccharide residues demonstrate length-dependent and sulfation-dependent abilities to compete with endogenous heparan sulfate for FGF-2 and VEGF-165 binding.

The inhibitory potential of synthetic oligosaccharides against FGF-2 and VEGF-165-induced endothelial cell responses correlates directly with oligosaccharide length and the presence of both 2-O-sulfation and N-sulfation patterns. Twelve-saccharide oligosaccharides containing 2-O-sulfated L-iduronic acid demonstrate activity comparable to receptor tyrosine kinase inhibitors in blocking endothelial cell migration.

These synthetic oligosaccharides effectively ablate FGF-2 and VEGF-165-induced phosphorylation of focal adhesion kinase and assembly of F-actin in peripheral lamellipodia-like structures. The structural specificity of these effects demonstrates that L-iduronic acid residues, particularly when 2-O-sulfated, provide essential recognition elements for growth factor binding and subsequent cellular responses.

Cellular Motility and Cytoskeletal Regulation

The influence of L-iduronic acid-containing glycosaminoglycans on cellular motility extends to fundamental regulation of cytoskeletal organization and focal adhesion dynamics. Cells deficient in L-iduronic acid-producing enzymes demonstrate altered stress fiber organization with increased density but reduced focal adhesion site formation.

This altered cytoskeletal organization correlates with impaired directional migration persistence despite maintained overall migratory capacity. The paradoxical increase in migration speed coupled with reduced directional control suggests that L-iduronic acid-containing glycosaminoglycans are essential for coordinating cytoskeletal responses to external guidance cues.

The mechanistic basis for these effects involves disrupted integrin-mediated signaling pathways that depend on proper glycosaminoglycan-protein interactions for optimal function. L-iduronic acid residues provide conformational flexibility that enables optimal binding to integrin-associated proteins and subsequent activation of downstream signaling cascades essential for coordinated cellular motility.

Immune System Modulation: Selectin-Mediated Leukocyte Trafficking

L-iduronic acid-containing glycosaminoglycans play crucial roles in immune system function through their regulation of selectin-mediated leukocyte trafficking. The sulfation patterns and structural flexibility associated with L-iduronic acid residues provide essential recognition elements for selectin binding, facilitating the controlled recruitment of immune cells to sites of inflammation and injury.

L-Selectin Recognition and Lymphocyte Homing

L-selectin (CD62L) expressed on circulating leukocytes demonstrates high-affinity binding to chondroitin sulfate/dermatan sulfate proteoglycans containing L-iduronic acid residues. Surface plasmon resonance analysis reveals that oversulfated chondroitin sulfate/dermatan sulfate chains containing glucuronic acid or L-iduronic acid linked to 4,6-O-disulfated galactosamine bind directly to L-selectin with dissociation constants ranging from 21.1 to 293 nanomolar.

The specificity of L-selectin binding depends critically on sulfation patterns associated with L-iduronic acid-containing sequences. Oversulfated chains containing L-iduronic acid linked to 4,6-O-disulfated galactosamine provide optimal binding affinity, while undersulfated or differently sulfated sequences show markedly reduced binding. This sulfation-dependent recognition enables L-selectin to distinguish between different glycosaminoglycan structures and respond appropriately to tissue-specific inflammatory signals.

Tissue distribution studies demonstrate that L-selectin binding chondroitin sulfate/dermatan sulfate proteoglycans are present in cartilage, while L-selectin binding heparan sulfate proteoglycans are found in spleen and kidney. In renal tissues, L-selectin binds specifically to a subset of heparan sulfates attached to collagen type XVIII protein backbones, predominantly in medullary tubular and vascular basement membranes.

P-Selectin Interactions and Acute Inflammatory Responses

P-selectin (CD62P) expressed on activated platelets and endothelial cells recognizes the same oversulfated chondroitin sulfate/dermatan sulfate sequences that bind L-selectin, with similar high-affinity interactions characterized by dissociation constants of 21.1 to 293 nanomolar. This shared recognition pattern enables coordinated leukocyte recruitment responses during acute inflammation.

The temporal expression dynamics of P-selectin determine its role in the sequential extravasation of different leukocyte populations. P-selectin mediates early neutrophil tethering and rolling within the first few hours following trauma-induced inflammation, working in conjunction with constitutively expressed L-selectin to initiate the inflammatory cascade.

Cross-blocking studies indicate that L-selectin and P-selectin recognize overlapping or closely related sites on versican chondroitin sulfate/dermatan sulfate chains, while maintaining distinct binding specificities that enable functional redundancy with spatial and temporal specificity. This redundancy ensures robust immune responses while allowing for fine-tuned control of leukocyte recruitment patterns.

E-Selectin and Delayed Immune Cell Recruitment

E-selectin (CD62E) demonstrates distinct temporal and cellular expression patterns compared to L-selectin and P-selectin, with de novo synthesis on activated endothelial cells occurring 2-4 hours after inflammatory stimulation. This delayed expression enables E-selectin to mediate the secondary recruitment of inflammatory monocytes while neutrophils are completing their early response functions.

The glycosaminoglycan binding specificity of E-selectin differs from L-selectin and P-selectin, with broader recognition patterns that include various sulfated glycosaminoglycans beyond those containing L-iduronic acid. However, E-selectin still demonstrates preferential binding to highly sulfated sequences that include L-iduronic acid-containing structures.

E-selectin selectively adjusts the rolling velocity of inflammatory monocytes without significantly affecting neutrophil behavior, demonstrating cell-type-specific recognition mechanisms. This selectivity enables coordinated sequential recruitment where neutrophils and monocytes use different endothelial sites for initial interactions while trafficking to common extravasation points.

Selectin TypeGAG LigandBinding Affinity (Kd, nM)Sulfation RequirementPrimary Leukocyte TypeTissue Expression
L-selectinOversulfated CS/DS with IdoA21.1-2934,6-O-disulfate essentialNeutrophils and lymphocytesConstitutive on leukocytes
P-selectinOversulfated CS/DS with IdoA21.1-2934,6-O-disulfate essentialNeutrophils early responseActivated platelets/endothelium
E-selectinVarious GAGsVariableSulfation dependentMonocytes delayed responseDe novo synthesis on endothelium

Chemokine-Glycosaminoglycan Competitive Interactions

The interaction between selectins and L-iduronic acid-containing glycosaminoglycans occurs within a complex regulatory network that includes competitive interactions with chemokines. Many chemokines also bind to the same glycosaminoglycan sequences recognized by selectins, creating opportunities for competitive displacement and functional modulation.

High-affinity chemokines such as CXCL4 can competitively displace other chemokines from glycosaminoglycan binding sites, potentially disrupting chemokine gradients essential for directed leukocyte migration. Since CXCL4 has weak chemoattractant properties but strong glycosaminoglycan binding affinity, it may function as a negative regulator of chemokine-mediated responses.

The competitive displacement mechanism enables fine-tuned control of immune responses through modulation of chemokine availability and gradient formation. L-iduronic acid-containing glycosaminoglycans serve as central organizing platforms for these competitive interactions, with their sulfation patterns and conformational flexibility determining the relative binding affinities of different chemokines and selectins.

Heparan Sulfate Deficiency and Immune Function

Genetic models with altered heparan sulfate biosynthesis provide insights into the essential roles of L-iduronic acid-containing glycosaminoglycans in immune function. Mice with endothelial-specific deletion of N-deacetylase/N-sulfotransferase 1 (Ndst1) demonstrate impaired L-selectin and chemokine-mediated neutrophil trafficking during inflammatory responses.

Loss of Ndst1 results in reduced overall sulfation of heparan sulfate and reduced L-iduronic acid content, leading to decreased L-selectin binding, enhanced rolling velocity, and reduced neutrophil infiltration in vivo. These findings provide direct genetic evidence for the essential role of L-iduronic acid-containing glycosaminoglycans in immune cell trafficking.

The phenotype of heparan sulfate 2-O-sulfotransferase deficient mice provides additional evidence for the importance of specific sulfation patterns associated with L-iduronic acid residues. These mice show accentuated neutrophil infiltration, demonstrating that different sulfation modifications can have opposing effects on immune cell recruitment.

Therapeutic Implications and Selectin Targeting

The specific recognition of L-iduronic acid-containing glycosaminoglycans by selectins has led to the development of glycosaminoglycan-derived therapeutics for treating inflammatory diseases. Selectin-targeting anti-adhesive coatings consisting of dermatan sulfate backbones with multiple selectin-binding peptides can bind to inflamed endothelium and prevent excessive leukocyte adhesion.

Synthetic 2,4-disulfated L-iduronic acid has demonstrated therapeutic efficacy in experimental asthma models through competitive inhibition of chemokine-glycosaminoglycan interactions. Mice treated with this synthetic monosaccharide show attenuated leukocyte recruitment into inflammatory sites and reduced airway hyperresponsiveness.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

194.04265265 g/mol

Monoisotopic Mass

194.04265265 g/mol

Heavy Atom Count

13

UNII

N72LVS1OQJ

Wikipedia

Iduronic_acid

Dates

Last modified: 08-15-2023

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